2-Bromo-3,6-difluorobenzohydrazide

Description

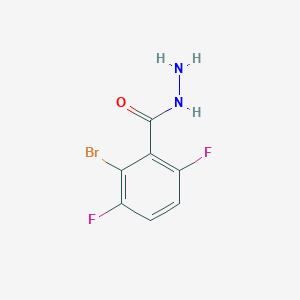

2-Bromo-3,6-difluorobenzohydrazide is a halogenated aromatic hydrazide derivative characterized by a bromine atom at the 2-position and fluorine atoms at the 3- and 6-positions of the benzene ring. The hydrazide functional group (–CONHNH₂) confers unique reactivity, enabling participation in condensation reactions and coordination chemistry. While direct data on its physical properties (e.g., melting point, density) are unavailable in the provided evidence, insights can be inferred from structurally related compounds.

Properties

Molecular Formula |

C7H5BrF2N2O |

|---|---|

Molecular Weight |

251.03 g/mol |

IUPAC Name |

2-bromo-3,6-difluorobenzohydrazide |

InChI |

InChI=1S/C7H5BrF2N2O/c8-6-4(10)2-1-3(9)5(6)7(13)12-11/h1-2H,11H2,(H,12,13) |

InChI Key |

NKFZUXQQEZXYGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)NN)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,6-difluorobenzohydrazide typically involves the reaction of 2-Bromo-3,6-difluorobenzoyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as distillation or crystallization to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,6-difluorobenzohydrazide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The hydrazide group can be oxidized to form corresponding azides or reduced to form amines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution Products: Compounds with different functional groups replacing bromine or fluorine.

Oxidation Products: Azides or other oxidized derivatives.

Reduction Products: Amines or other reduced derivatives.

Scientific Research Applications

2-Bromo-3,6-difluorobenzohydrazide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3,6-difluorobenzohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Observations:

Functional Group Influence: The hydrazide group in the target compound distinguishes it from carboxylic acid derivatives (e.g., 2-bromo-3,4-difluorobenzoic acid). Hydrazides are more nucleophilic, enabling Schiff base formation or metal chelation, whereas carboxylic acids favor salt formation or esterification . Fluorine vs.

Substituent Positioning: 3,6-Difluoro substitution creates a para-difluoro motif, which may enhance symmetry and crystallinity compared to 3,4-difluoro isomers. This could influence solubility and solid-state packing .

Biological Implications: Fluorine’s inductive effects reduce basicity of adjacent amines, improving membrane permeability . This suggests this compound may outperform non-fluorinated hydrazides in drug delivery. The dichloro analog’s role in plant pseudonodulation highlights halogen-dependent bioactivity, though fluorine’s smaller size may alter target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.